molecular formula C29H32Cl2N2O5S B608699 Lusutrombopag CAS No. 1110766-97-6

Lusutrombopag

Cat. No.: B608699
CAS No.: 1110766-97-6
M. Wt: 591.5 g/mol
InChI Key: NOZIJMHMKORZBA-KJCUYJGMSA-N
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Description

Lusutrombopag is an orally bioavailable, small molecule thrombopoietin receptor agonist. It is primarily used for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a procedure . Thrombocytopenia is a condition characterized by abnormally low platelet counts, which can lead to increased bleeding risks. This compound helps increase platelet production, thereby reducing the need for platelet transfusions before medical procedures .

Mechanism of Action

Target of Action

Lusutrombopag primarily targets the thrombopoietin receptor (TPOR) . TPOR is a regulatory target site for endogenous thrombopoietin, a primary cytokine that promotes the proliferation and differentiation of megakaryocytes, and affects other hematopoietic lineages, including erythroid, granulocytic, and lymphoid lineages .

Mode of Action

This compound is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist . It mimics the biological actions of endogenous thrombopoietin by acting as an agonist for the TPOR expressed on megakaryocytes . This compound binds to the transmembrane domain of TPOR and induces thrombocytopoiesis by targeting the same signal transduction system as that of endogenous TPO .

Biochemical Pathways

The biochemical pathway affected by this compound involves the activation of the thrombopoietin receptor. This activation leads to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells . The end result of this pathway is an increased production of platelets .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution, metabolism, and excretion. It has a volume of distribution of 39.5 L . It is primarily metabolized by CYP4 enzymes, including CYP4A11 . The majority of this compound is excreted in the feces (83%), with 16% as unchanged drug, and about 1% is excreted in the urine . The mean clearance of this compound in patients with chronic liver disease is estimated to be 1.1 L/hr .

Result of Action

The result of this compound’s action is an increase in platelet count. In two randomized, double-blind, placebo-controlled trials, a higher percentage of patients receiving this compound required no platelet transfusion prior to the primary invasive procedure compared to those receiving placebo . This indicates that this compound effectively increases platelet counts in patients with chronic liver disease.

Action Environment

The action of this compound can be influenced by the patient’s liver function. The mean observed this compound Cmax and AUC 0-τ decreased by 20% to 30% in patients with severe hepatic impairment (Child-Pugh class C) compared to patients with Child-Pugh class A or B liver disease . This suggests that the liver function status of the patient can influence the pharmacokinetics and potentially the efficacy of this compound.

Future Directions

Lusutrombopag is currently in phase III development in various European countries including Austria, Belgium, Germany, and the UK . It represents a promising emerging therapeutic option for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a procedure .

Biochemical Analysis

Biochemical Properties

Lusutrombopag acts as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes . It binds to the transmembrane domain of the receptor and induces thrombocytopoiesis by targeting the same signal transduction system as that of endogenous thrombopoietin .

Cellular Effects

This compound stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, resulting in an increased platelet production . This leads to an increase in the platelet count, which is particularly beneficial for patients with chronic liver disease who often suffer from thrombocytopenia .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the transmembrane domain of the thrombopoietin receptor (TPOR) expressed on megakaryocytes . This binding triggers the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells .

Temporal Effects in Laboratory Settings

In clinical trials, this compound has shown to significantly increase the proportion of patients who did not require a platelet transfusion prior to the procedure or rescue therapy for bleeding up to 7 days after the scheduled procedure . The duration of sustained platelet count of ≥50 × 10^9/L was significantly longer in the this compound group .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models were not found, a study in a knock-in mouse model showed that this compound significantly increased circulating platelets in a dose-dependent manner during 21-day repeated oral administration .

Metabolic Pathways

This compound metabolism primarily occurs via CYP4 enzymes, including CYP4A11 . This metabolic process is crucial for the drug’s elimination from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lusutrombopag is synthesized through a multi-step chemical process. The synthesis involves the formation of a thiazole ring, which is a key structural component of the compound. The process includes several steps such as halogenation, coupling reactions, and cyclization . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and meeting regulatory standards. The production process is designed to be efficient and cost-effective while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Lusutrombopag undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Lusutrombopag has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Lusutrombopag

This compound is unique in its specific mechanism of action and its efficacy in treating thrombocytopenia in patients with chronic liver disease. Unlike avatrombopag, which is also a thrombopoietin receptor agonist, this compound has a distinct chemical structure and pharmacokinetic profile. Fostamatinib, on the other hand, targets a different pathway (SYK) and is used for a different type of thrombocytopenia .

Properties

IUPAC Name

(E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZIJMHMKORZBA-KJCUYJGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027951
Record name Lusutrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Lusutrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Lusutrombopag mimics the biological actions of endogenous thrombopoietin (TPO) by acting as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes. It binds to the transmembrane domain of the receptor and induces thrombocytopoiesis by targeting the same signal transduction system as that of endogenous TPO, which involves the activation of JAK and STAT pathways. It stimulates the proliferation and differentiation of bone marrow progenitor cells into megakaryocytes, which undergoes maturation to act as precursor cells for platelets. A single megakaryocyte produces and releases thousands of platelets upon maturation and series of remodeling events. Lusutrombopag displays high specificity towards human TPORs when compared to murine TPORs. Lusutrombopag may affect other hematopoietic lineages as well, including erythroid, granulocytic and lymphoid lineages. One case of increased leukocyte and erythrocyte counts that prolonged for over 120 days was reported following administration in a patient with liver cirrhosis (LC) due to hepatitis C virus.
Record name Lusutrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1110766-97-6
Record name (2E)-3-[2,6-Dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1110766-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lusutrombopag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110766976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lusutrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lusutrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUSUTROMBOPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL5JFU42F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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